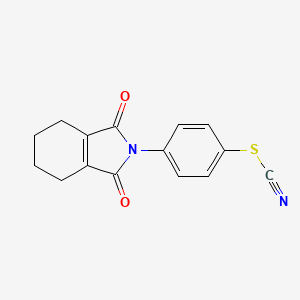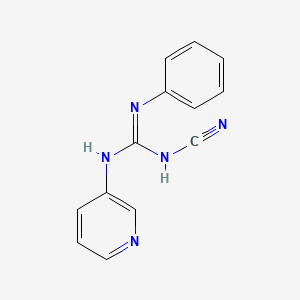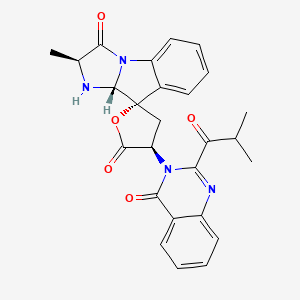
1-(Methylselanyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)-2-nitrobenzene is an organoselenium compound characterized by the presence of a methylselanyl group attached to a nitrobenzene ring. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylselanyl)-2-nitrobenzene typically involves the reaction of 2-nitrochlorobenzene with methylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
2-nitrochlorobenzene+methylselenol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Methylselanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(Methylselanyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylselanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of novel therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)-2-nitrobenzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Methylthio)-2-nitrobenzene: Contains a sulfur atom instead of selenium.
1-(Methylselanyl)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring.
1-(Methylselanyl)-2-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness
1-(Methylselanyl)-2-nitrobenzene is unique due to the presence of both a methylselanyl group and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61053-50-7 |
|---|---|
Molecular Formula |
C7H7NO2Se |
Molecular Weight |
216.11 g/mol |
IUPAC Name |
1-methylselanyl-2-nitrobenzene |
InChI |
InChI=1S/C7H7NO2Se/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
InChI Key |
IXOLKTOYPROQRN-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)




![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
